molecular formula C18H20Cl2N4OS B2593894 5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-94-9

5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2593894
CAS RN: 869342-94-9
M. Wt: 411.35
InChI Key: QADZDUKJEDHMNL-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylimidazoles . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .


Synthesis Analysis

The synthesis of similar compounds involves modifying the central 2-aminothiazole core to obtain simpler molecules with more suitable drug-like properties .


Molecular Structure Analysis

The molecular structure is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

The yield of similar compounds was 0.391g, 79%, beige solid, mp 193–195 °C; 1 H-NMR (400 MHz, DMSO) δ 11.64 (s, 1H), 8.45 (s, 1H), 8.21 (d, J = 2.1 Hz, 1H), 8.03 (dd, J = 8.4, 2.0 Hz, 1H), 7.91–7.82 (m, 2H), 7.62 (d, J = 8.5 Hz, 1H), 7.54 (d, J = 3.2 Hz, 1H), 6.66 (d, J = 3.2 Hz, 1H); 13 C-NMR (101 MHz, DMSO) δ 178.05, 167.05, 139.17, 134.86, 132.79, 132.32, 129.32, 128.49, 127.74, 122.09, 121.25, 114.51, 113.17, 103.41; MS (ESI +): m / z [M + H] + .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C15H17Cl2N3O2 . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has shown that derivatives of 1,2,4-triazole, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been synthesized and found to possess good to moderate activities against various microorganisms. This suggests potential applications of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antimalarial Effects

Compounds related to the structure of "5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" have been explored for their antimalarial properties. Research into 2‐(3,4‐dichloroanilino) derivatives has shown potential antimalarial effects, highlighting the possible use of such compounds in antimalarial drug development (Werbel et al., 1973).

Photophysical and Nonlinear Optical Behavior

Derivatives of the compound have been studied for their photophysical properties and nonlinear optical behavior, indicating potential applications in materials science and optical technologies. Such studies involve the synthesis and characterization of novel compounds and evaluating their optical limiting behavior and other photophysical properties (Murthy et al., 2013).

Future Directions

Future research could focus on modifying the central 2-aminothiazole core to obtain simpler molecules with more suitable drug-like properties . This could potentially improve the compound’s effectiveness as a neuroprotectant.

properties

IUPAC Name

5-[(3,4-dichlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4OS/c1-10-5-7-23(8-6-10)15(12-3-4-13(19)14(20)9-12)16-17(25)24-18(26-16)21-11(2)22-24/h3-4,9-10,15,25H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADZDUKJEDHMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC(=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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